Usambarensine

Description

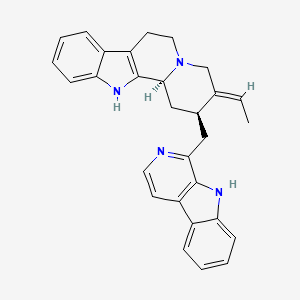

Structure

2D Structure

3D Structure

Properties

CAS No. |

36150-14-8 |

|---|---|

Molecular Formula |

C29H28N4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(2R,3E,12bS)-3-ethylidene-2-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine |

InChI |

InChI=1S/C29H28N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h2-11,13,19,27,31-32H,12,14-17H2,1H3/b18-2-/t19-,27-/m0/s1 |

InChI Key |

VUMZOPMHFVDIMF-NLLHOBBWSA-N |

SMILES |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

Synonyms |

usambarensine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Usambarensine: Discovery, Origin, and Biological Activity

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Central Africa, 20th Century – Within the intricate tapestry of traditional medicine, the roots of the plant Strychnos usambarensis held a reputation for their potent biological effects. It was from this natural source that scientists first isolated Usambarensine, a bisindole alkaloid that has since garnered significant interest within the scientific community for its diverse pharmacological activities, including antiamoebic, antiplasmodial, and notable cytotoxic effects against cancer cell lines. This technical guide provides a detailed exploration of the discovery, origin, and biological mechanisms of this compound, presenting key data and experimental methodologies to support further research and drug development endeavors.

Discovery and Natural Origin

This compound was first discovered and isolated from the roots of Strychnos usambarensis, a plant native to Central Africa.[1] This compound belongs to the family of bisindole alkaloids, which are characterized by a chemical structure containing two indole moieties. Biogenetically, this compound is derived from two tryptamine units and one monoterpene unit, a common biosynthetic pathway for many complex alkaloids found in the Strychnos genus.

Isolation from Strychnos usambarensis

The primary method for isolating this compound from its natural source involves chromatographic techniques. While specific, detailed protocols are often proprietary to the discovering research groups, the general workflow can be outlined as follows:

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₂₉H₂₈N₄ |

| Molecular Weight | 432.56 g/mol |

| Class | Bisindole Alkaloid |

| Appearance | - |

| Solubility | - |

| UV λmax | - |

| IR (KBr) νmax | - |

Spectroscopic Data

The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). While a complete, assigned spectrum for this compound is not publicly available, the following table outlines the expected ranges for key signals based on its bisindole alkaloid structure.

| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | Aromatic Carbons | 100 - 150 |

| Aliphatic Protons | 1.0 - 4.5 | Aliphatic Carbons | 20 - 70 |

| Mass Spectrometry | m/z | ||

| Molecular Ion [M+H]⁺ | ~433.23 | ||

| Key Fragments | - |

Note: The fragmentation pattern in mass spectrometry would be crucial for confirming the structure of this compound. This data is typically generated using techniques like Electrospray Ionization (ESI-MS).

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cytotoxic effects being of particular interest for cancer research.

Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including human HL60 leukemia cells.[1] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity.

| Cell Line | IC₅₀ (µM) |

| HL60 (Human Leukemia) | Data not available |

| Other Cancer Cell Lines | Data not available |

Mechanism of Action: DNA Intercalation and Apoptosis Induction

The primary mechanism underlying the cytotoxic effects of this compound is its ability to act as a DNA intercalator and induce apoptosis (programmed cell death).

DNA Intercalation: this compound inserts itself between the base pairs of DNA, disrupting its structure and function. This interference with DNA replication and transcription is a common mechanism for many cytotoxic compounds. The binding affinity of an intercalator to DNA can be quantified by its binding constant (K).

| Parameter | Value |

| DNA Binding Constant (K) | Data not available |

Note: The specific DNA binding constant for this compound would need to be determined experimentally, for example, through fluorescence quenching assays or surface plasmon resonance.

Apoptosis Induction: By intercalating into DNA, this compound triggers a cellular stress response that leads to apoptosis. A key event in this process is the activation of a family of proteases called caspases. Specifically, this compound has been shown to enhance the proteolytic activity of DEVD-caspases, which include caspase-3 and caspase-7.[1] These effector caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation.

Experimental Protocols

This section provides an overview of the methodologies that would be employed to study the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HL60) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Caspase-3/7 Activity Assay

This assay measures the activity of effector caspases, which are key mediators of apoptosis.

-

Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells to release their contents, including active caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate that is specifically cleaved by caspase-3 and/or caspase-7 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.

-

Data Analysis: Quantify the caspase activity relative to a control.

Biosynthesis and Total Synthesis

Biosynthetic Pathway

The biosynthesis of bisindole alkaloids in Strychnos species is a complex process. The pathway to this compound likely proceeds through the key intermediate geissoschizine, which is formed from tryptamine and secologanin.

Total Synthesis

The total synthesis of complex bisindole alkaloids like this compound is a significant challenge in organic chemistry. While a specific total synthesis for this compound has not been detailed in the readily available literature, synthetic strategies would likely involve the coupling of two functionalized indole or tryptamine-derived moieties.

Conclusion and Future Directions

This compound stands as a compelling natural product with significant potential for further investigation, particularly in the realm of oncology. Its mechanism of action as a DNA intercalator and apoptosis inducer provides a solid foundation for its cytotoxic properties. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future exploration include:

-

Detailed Pharmacological Profiling: Comprehensive studies to determine the IC₅₀ values of this compound against a wide panel of cancer cell lines are needed.

-

Elucidation of the Complete Signaling Pathway: A deeper understanding of the upstream and downstream effectors in the this compound-induced apoptotic pathway is crucial. This includes investigating the role of the Bcl-2 family of proteins.

-

Total Synthesis and Analogue Development: The development of a robust total synthesis would not only confirm the structure of this compound but also enable the creation of analogues with potentially improved efficacy and reduced toxicity.

-

In Vivo Studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents for the treatment of cancer and other diseases.

References

Unveiling the Bioactive Potential of Usambarensine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated a compelling profile of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its potent antimalarial and anticancer properties. We consolidate quantitative data from key studies, present detailed experimental protocols for the evaluation of its activity, and visualize its proposed mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, most notably as an antimalarial and a cytotoxic agent against various cancer cell lines.[1] Its mechanism of action is multifaceted, with DNA intercalation being a central feature of its bioactivity.

Anticancer Activity

This compound has shown significant cytotoxicity against several cancer cell lines, with a particularly well-documented effect on human promyelocytic leukemia (HL-60) cells.[1] The primary mechanism of its anticancer action is the induction of apoptosis through DNA intercalation.[1]

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | Not explicitly quantified, but potent activity demonstrated | [1] |

| B16 | Melanoma | Not explicitly quantified, but described as "highly toxic" | [1] |

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal calf serum, 100 units/ml penicillin, 100 mg/ml streptomycin, and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (e.g., 5 mg/ml in phosphate-buffered saline) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (DNA Fragmentation Assay)

DNA fragmentation is a hallmark of apoptosis.

-

Cell Treatment: HL-60 cells are treated with this compound at a concentration known to induce cytotoxicity for a defined period.

-

Cell Lysis: Cells are harvested and lysed using a buffer containing detergents and proteases to release the DNA.

-

DNA Extraction: The DNA is extracted from the cell lysate using phenol-chloroform extraction or a commercial DNA extraction kit.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and observing under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Caspase Activation Assay

The activation of caspases, a family of cysteine proteases, is central to the apoptotic process.

-

Cell Treatment: HL-60 cells are treated with this compound.

-

Cell Lysis: Cells are lysed to release the cellular contents, including caspases.

-

Substrate Addition: A fluorogenic or colorimetric substrate specific for a particular caspase (e.g., DEVD for caspase-3) is added to the cell lysate.

-

Signal Measurement: The cleavage of the substrate by the active caspase results in a fluorescent or colored product, which is quantified using a fluorometer or spectrophotometer. An increase in signal compared to untreated cells indicates caspase activation.

The proposed mechanism for this compound's anticancer activity involves its intercalation into cellular DNA. This event is believed to trigger a DNA damage response, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.

Antimalarial Activity

This compound has demonstrated notable activity against the malaria parasite, Plasmodium falciparum, including strains that are resistant to conventional antimalarial drugs like chloroquine.

The following table summarizes the in vitro antiplasmodial activity of this compound against different strains of P. falciparum.

| P. falciparum Strain | Chloroquine Sensitivity | IC50 (µM) | Reference |

| W2 | Resistant | Not explicitly quantified, but active | [2] |

| 3D7 | Sensitive | Not explicitly quantified, but active | [2] |

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA.

-

Parasite Culture: P. falciparum strains (e.g., W2 and 3D7) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.

-

Parasite Inoculation: A synchronized culture of ring-stage parasites is added to each well.

-

Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is greatly enhanced upon binding.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the drug concentration.

The following diagram illustrates the workflow for determining the antiplasmodial activity of this compound.

References

Unraveling the Cytotoxic Potential of Usambarensine: A Technical Overview for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Usambarensine, a bis-indole alkaloid, on cancer cells. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of this compound's anti-cancer properties, with a focus on its mechanism of action, effects on the cell cycle, and induction of apoptosis. While research into this natural compound is ongoing, this paper summarizes the key findings to date, presents available data, and outlines the experimental methodologies employed in its investigation.

Executive Summary

This compound, isolated from the roots of Strychnos usambarensis, has demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of its anti-cancer action identified so far is its ability to intercalate with DNA, which subsequently triggers a cascade of events leading to programmed cell death, or apoptosis. Studies have particularly highlighted its efficacy in human promyelocytic leukemia (HL-60) cells and its high toxicity towards B16 melanoma cells. This guide will delve into the specifics of these cytotoxic effects, presenting the available data in a structured format and providing detailed experimental protocols to aid in the replication and expansion of this research.

Quantitative Data on Cytotoxic Effects

To date, comprehensive quantitative data, such as IC50 values across a wide range of cancer cell lines, remains limited in publicly accessible literature. However, existing studies provide a foundation for understanding the potency of this compound.

Table 1: Summary of this compound's Cytotoxic Activity

| Cell Line | Cancer Type | Reported Effect | Quantitative Data | Citation |

| HL-60 | Human Promyelocytic Leukemia | Inhibition of growth, induction of apoptosis | Specific IC50 value not reported in the provided search results. | [1] |

| B16 | Murine Melanoma | Highly toxic | Specific IC50 value not reported in the provided search results. | [1] |

| Leukemia and Carcinoma Cells | General | Inhibition of growth | Specific IC50 values not reported in the provided search results. | [1] |

Note: The lack of specific IC50 values in the initial search results is a significant gap in the current publicly available data. Further research is required to establish a comprehensive profile of this compound's potency against a broader panel of cancer cell lines.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

The primary mechanism through which this compound exerts its cytotoxic effects is by acting as a DNA intercalating agent.[1] This interaction with the cellular DNA is believed to be the initial trigger for the subsequent induction of apoptosis.

Apoptosis Induction in HL-60 Cells

In human HL60 leukemia cells, treatment with this compound leads to a series of events characteristic of apoptosis:

-

DNA Fragmentation: The genomic DNA of treated cells becomes severely fragmented, a hallmark of apoptotic cell death.[1]

-

Caspase Activation: A significant increase in the proteolytic activity of DEVD-caspases is observed.[1] DEVD is a specific cleavage site for effector caspases such as caspase-3, indicating the activation of the final execution phase of apoptosis.

The following diagram illustrates the proposed general mechanism of this compound-induced apoptosis.

Effects on the Cell Cycle

Flow cytometry analysis of this compound-treated HL-60 cells has revealed significant alterations in the cell cycle distribution. Specifically, the treatment is associated with:

-

A notable loss of cells in the G1 phase.[1]

-

A large increase in the sub-G1 population, which is a well-established indicator of apoptotic cells with fragmented DNA.[1]

The following workflow illustrates the process of analyzing cell cycle changes induced by this compound.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture

-

Cell Lines: Human promyelocytic leukemia (HL-60) cells are a commonly used model.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The current body of research provides a compelling case for the anti-cancer potential of this compound. Its ability to intercalate DNA and induce apoptosis in cancer cells marks it as a promising candidate for further investigation. However, to fully realize its therapeutic potential, several key areas require more in-depth research:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines is crucial to identify the cancer types most sensitive to its effects.

-

Elucidation of the Apoptotic Pathway: Further studies are needed to delineate the precise signaling cascade initiated by this compound-induced DNA damage. Investigating the involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, including the roles of Bcl-2 family proteins and initiator caspases (caspase-8 and caspase-9), will provide a more complete understanding of its mechanism of action.

-

In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound in a whole-organism context.

References

A Technical Guide to the Antimalarial Properties of Usambarensine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimalarial properties of Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis. It details its efficacy against Plasmodium falciparum, explores its mechanism of action, outlines relevant experimental protocols, and presents key data in a structured format.

In Vitro Antimalarial Activity

This compound has demonstrated activity against Plasmodium falciparum, the deadliest species of malaria parasite. Its efficacy varies between different parasite strains, including those sensitive and resistant to conventional drugs like chloroquine.

Quantitative Efficacy Data

The in vitro activity of this compound and its derivatives is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%.

| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | K1 (Chloroquine-Resistant) | >1.78 | - | [1] |

| This compound | FcM29 (Chloroquine-Resistant) | 0.857 | 14 | [2] |

| 3',4'-Dihydrothis compound | K1 (Chloroquine-Resistant) | 0.089 | - | [1] |

| 3',4'-Dihydrothis compound | W2 (Chloroquine-Resistant) | 0.03 | 400 | [3] |

| 3',4'-Dihydrothis compound | 3D7 (Chloroquine-Sensitive) | 0.857 | 14 | [2] |

| Strychnopentamine | W2 (Chloroquine-Resistant) | 0.17 | >70 | [3] |

| Strychnopentamine | 3D7 (Chloroquine-Sensitive) | 0.15 | >100 | [3] |

| Chloroquine (Reference) | 3D7 (Chloroquine-Sensitive) | < 0.015 | - | [4] |

| Chloroquine (Reference) | W2 / FCR3 (Chloroquine-Resistant) | > 0.100 | - | [4] |

Note: The Selectivity Index (SI) is the ratio of cytotoxicity (IC50 against a mammalian cell line) to antiplasmodial activity (IC50 against the parasite), indicating the compound's selectivity for the parasite. A higher SI is desirable. Dihydrothis compound, a derivative, shows significantly higher activity against chloroquine-resistant strains.[2][3]

In Vivo Antimalarial Activity

Despite promising in vitro results, studies on the in vivo efficacy of this compound have yielded different outcomes. The standard model for preliminary in vivo assessment is the 4-day suppressive test using mice infected with rodent malaria parasites, such as Plasmodium berghei.

In one key study, both this compound and its highly active derivative, 3',4'-dihydrothis compound, were found to be inactive and non-toxic in vivo against P. berghei in mice.[1] This lack of in vivo activity, despite potent in vitro results, could be attributed to various factors such as poor bioavailability, rapid metabolism, or excretion in the host animal. This highlights a critical challenge in the development of this compound-based antimalarials.

Mechanism of Action

The precise molecular mechanism of this compound's antimalarial action is not fully elucidated, but several studies provide significant insights into its biological effects.

DNA Intercalation and Apoptosis

The primary proposed mechanism is its function as a DNA intercalating agent.[5] Like other structurally similar alkaloids, this compound can insert itself between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, ultimately leading to parasite death. In human leukemia cells (HL60), this compound treatment has been shown to cause severe DNA fragmentation and induce apoptosis, characterized by an increase in the sub-G1 cell population and enhanced caspase activity.[5]

Inhibition of Nucleic Acid Synthesis

Early studies observed that this compound inhibits RNA synthesis in B16 melanoma cells.[6] While this was not studied directly in Plasmodium, it supports the hypothesis that interference with nucleic acid metabolism is a key part of its cytotoxic effect.[6] The parasite has a high replicative rate in the blood stage and is particularly vulnerable to agents that disrupt DNA and RNA synthesis.

Potential Interference with Heme Detoxification

Many antimalarial drugs, particularly quinolines, act by inhibiting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[7][8] The parasite polymerizes toxic heme into inert hemozoin crystals within its digestive vacuole.[8][9] While not directly proven for this compound, its structural features and ability to interact with cellular components suggest that interference with this critical pathway cannot be ruled out and warrants further investigation.

References

- 1. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. journals.asm.org [journals.asm.org]

- 4. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Multipurpose Drugs Active Against Both Plasmodium spp. and Microorganisms: Potential Application for New Drug Development [frontiersin.org]

- 8. The mechanism of the most commonly used antimalarial drugs unveiled in near-native conditions [esrf.fr]

- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Usambarensine as a DNA Intercalating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Physicochemical and Cytotoxicological Profile

Quantitative data on the DNA binding affinity and cytotoxicity of Usambarensine are crucial for its evaluation as a drug candidate. The following tables are presented to structure future data acquisition. At present, specific values from published literature are not available.

Table 1: DNA Binding Parameters of this compound

| Parameter | Value | Method | Reference |

| Binding Constant (Ka) | N/A | Spectroscopy/Calorimetry | N/A |

| Number of Binding Sites (n) | N/A | Spectroscopy/Viscometry | N/A |

| Change in Melting Temp. (ΔTm) | N/A | Thermal Denaturation Assay | N/A |

| Note: N/A indicates that specific data was not available in the reviewed literature. |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 Value | Exposure Time | Assay | Reference |

| Human HL-60 Leukemia | N/A | N/A | N/A | |

| Murine B16 Melanoma | N/A | N/A | N/A | |

| Note: this compound is reported to be highly toxic to B16 melanoma cells and inhibits the growth of leukemia and carcinoma cells, though specific IC50 values were not found in the search results. |

Core Mechanism: DNA Intercalation

This compound's planar bis-indole structure is characteristic of a DNA intercalating agent, allowing it to insert itself between the base pairs of the DNA double helix. This physical insertion leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately triggering cellular stress responses and cell death pathways. Optical measurements have confirmed that this compound behaves as a typical intercalating agent. Unlike some other DNA intercalators, biochemical experiments have shown that this compound does not inhibit the catalytic activity of topoisomerase II.

Cellular Impact: Cytotoxicity, Cell Cycle Arrest, and Apoptosis

The primary consequence of this compound's interaction with DNA is the induction of cytotoxicity in cancer cells. Studies on human HL-60 leukemia cells have shown that treatment with this compound leads to a significant increase in the sub-G1 cell population, which is indicative of apoptosis. This is accompanied by a loss of cells in the G1 phase of the cell cycle. The induction of apoptosis is further evidenced by severe DNA fragmentation and the enhanced proteolytic activity of DEVD-caspases, key executioners of the apoptotic cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the DNA intercalating and biological activities of this compound.

DNA Intercalation Assays

5.1.1 UV-Visible Spectroscopy

-

Objective: To observe changes in the absorption spectrum of this compound upon binding to DNA, which is indicative of intercalation.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA in a buffered solution (e.g., Tris-HCl, pH 7.4).

-

In a quartz cuvette, place a fixed concentration of this compound.

-

Record the initial absorption spectrum of this compound (typically in the range of 200-600 nm).

-

Incrementally add aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the absorption spectrum.

-

Analyze the spectra for hypochromism (decrease in absorbance) and bathochromic shift (redshift in the wavelength of maximum absorbance), which are characteristic of DNA intercalation.

-

5.1.2 Fluorescence Spectroscopy

-

Objective: To determine the binding affinity of this compound to DNA through fluorescence quenching or enhancement.

-

Methodology:

-

Prepare solutions of this compound and DNA as described for UV-Vis spectroscopy.

-

In a fluorescence cuvette, place a fixed concentration of this compound.

-

Measure the initial fluorescence emission spectrum of this compound at its optimal excitation wavelength.

-

Titrate the this compound solution with increasing concentrations of DNA.

-

Record the fluorescence spectrum after each addition.

-

Analyze the quenching or enhancement of the fluorescence intensity to determine the binding constant (Ka) using appropriate models such as the Stern-Volmer equation.

-

5.1.3 Circular Dichroism (CD) Spectroscopy

-

Objective: To monitor conformational changes in DNA upon binding of this compound.

-

Methodology:

-

Prepare solutions of this compound and DNA in a suitable buffer that does not interfere with CD measurements.

-

Record the CD spectrum of DNA alone in the range of 200-320 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.

-

Add increasing concentrations of this compound to the DNA solution.

-

Record the CD spectrum after each addition.

-

Analyze changes in the CD spectrum of DNA, such as shifts in the bands or changes in ellipticity, which indicate alterations in DNA conformation due to intercalation.

-

5.1.4 Viscometry

-

Objective: To measure the increase in the viscosity of a DNA solution upon the addition of this compound, which is a hallmark of DNA intercalation leading to helix lengthening.

-

Methodology:

-

Prepare a solution of sonicated calf thymus DNA (to reduce viscosity to a measurable range) in a buffer.

-

Measure the flow time of the DNA solution using a viscometer maintained at a constant temperature.

-

Add aliquots of a concentrated this compound solution to the DNA solution.

-

After each addition, mix thoroughly and measure the new flow time.

-

Calculate the relative viscosity of the solution at each concentration of this compound. An increase in relative viscosity is consistent with DNA intercalation.

-

Cellular Assays

5.2.1 Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HL-60, B16) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

5.2.2 Cell Cycle Analysis

-

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

-

Methodology:

-

Treat cancer cells with this compound at a specific concentration for a defined time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).

-

5.2.3 Apoptosis Assay (Caspase Activity)

-

Objective: To measure the activation of caspases in response to this compound treatment.

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells to release cellular proteins.

-

Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., DEVD for caspase-3).

-

Measure the fluorescence or absorbance to quantify the caspase activity.

-

Normalize the activity to the total protein concentration in the lysate.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing a DNA intercalating agent and the proposed signaling pathway for this compound-induced apoptosis.

Atropine-Like Activities of Usambarensine: An Analysis of Current Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has been the subject of various pharmacological studies. While its potent antiamoebic, antiplasmodial, and cytotoxic effects are documented, a thorough review of existing scientific literature reveals a notable absence of evidence supporting any atropine-like activities.[1][2] Atropine and its analogs exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors, leading to a range of physiological responses including smooth muscle relaxation and inhibition of glandular secretions. This guide synthesizes the available pharmacological data on this compound and clarifies its known mechanisms of action, highlighting the lack of demonstrated interaction with the cholinergic system.

Introduction to this compound

This compound is a structurally complex alkaloid that has garnered interest for its diverse biological activities. Primarily, research has focused on its potential as an antiparasitic and anticancer agent.[1][2] Studies have demonstrated its high toxicity against various cancer cell lines, including B16 melanoma and HL60 leukemia cells.[1] The molecular basis for these cytotoxic effects has been attributed to its ability to intercalate into DNA, thereby disrupting cellular replication and inducing apoptosis.[1]

Known Pharmacological Profile of this compound

The established pharmacological activities of this compound are summarized below:

-

Antiprotozoal Activity: this compound has shown significant in vitro activity against Entamoeba histolytica and moderate activity against Plasmodium falciparum.[2]

-

Cytotoxic Activity: The compound exhibits potent cytotoxicity against several cancer cell lines.[1] Its mechanism of action in this context is linked to DNA intercalation and induction of apoptosis.[1]

-

DNA Intercalation: Spectroscopic studies have confirmed that this compound binds to DNA and behaves as a typical intercalating agent.[1]

A thorough review of the literature did not yield any studies investigating or reporting atropine-like effects, such as antagonism of muscarinic receptors or inhibition of acetylcholine-induced smooth muscle contraction.

The Cholinergic System and Atropine-Like Activity

Atropine-like activity is characterized by the blockade of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system.

Muscarinic Receptor Signaling

Acetylcholine (ACh) binding to muscarinic receptors initiates a cascade of intracellular events. For instance, M3 receptors, commonly found on smooth muscle cells and glands, couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, in complex with calmodulin, activates myosin light chain kinase (MLCK), leading to smooth muscle contraction.

Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction and the inhibitory action of atropine.

Experimental Protocols for Assessing Atropine-Like Activity

To definitively determine if a compound possesses atropine-like activity, a series of established in vitro and in vivo experiments are typically employed. The absence of such data for this compound underscores the current knowledge gap.

Radioligand Binding Assays

These assays are crucial for determining the affinity of a compound for specific receptor subtypes.

-

Objective: To measure the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Prepare cell membrane homogenates expressing the muscarinic receptor subtype of interest.

-

Incubate the membranes with a specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

-

Isolated Tissue Bath Experiments

These functional assays assess the effect of a compound on smooth muscle contraction.

-

Objective: To evaluate the ability of this compound to inhibit acetylcholine-induced contractions in isolated smooth muscle preparations (e.g., guinea pig ileum or trachea).

-

Methodology:

-

Mount a segment of isolated tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Record isometric contractions using a force transducer.

-

Establish a cumulative concentration-response curve for acetylcholine.

-

Pre-incubate the tissue with varying concentrations of this compound.

-

Re-establish the acetylcholine concentration-response curve in the presence of this compound.

-

A rightward shift in the acetylcholine concentration-response curve without a reduction in the maximum response is indicative of competitive antagonism.

-

Workflow for assessing the antagonistic effect of a compound on smooth muscle contraction.

Conclusion

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound possesses atropine-like activities. Its established pharmacological profile is centered on its cytotoxic and antiprotozoal effects, which are primarily mediated through DNA intercalation. To investigate the potential for cholinergic activity, the experimental protocols outlined in this guide would need to be performed. Until such studies are conducted and published, any claims of this compound having atropine-like properties are unsubstantiated. For researchers and drug development professionals, the focus of this compound's potential therapeutic applications should remain in the areas of oncology and infectious diseases, where a clear mechanism of action has been identified.

References

Unveiling the Spasmolytic Potential of Usambarensine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usambarensine, a tertiary indole alkaloid isolated from the roots and stem bark of Strychnos usambarensis, has been identified as a compound of interest for its spasmolytic properties.[1][2] Early pharmacological studies have characterized its effects as "atropine-like," indicating a mechanism of action that involves the antagonism of muscarinic acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the current understanding of the spasmolytic effects of this compound alkaloids, including their mechanism of action, detailed experimental protocols for their evaluation, and a structured presentation of the available data. This document is intended to serve as a resource for researchers and professionals in drug discovery and development who are exploring novel antispasmodic agents.

Mechanism of Action: An Atropine-Like Profile

The spasmolytic activity of this compound is attributed to its ability to inhibit the muscarinic effects of acetylcholine on smooth muscle.[1] This action is characteristic of a competitive antagonist at muscarinic receptors, similar to the well-known antispasmodic agent, atropine. In smooth muscle tissues such as the isolated rat ileum, acetylcholine induces contraction by binding to M3 muscarinic receptors. This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.

Signaling Pathway of Muscarinic M3 Receptor-Mediated Smooth Muscle Contraction

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells triggers the activation of a heterotrimeric G-protein of the Gq/11 family. The activated α-subunit of this G-protein stimulates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the sustained phase of muscle contraction through various mechanisms, including the inhibition of myosin light chain phosphatase (MLCP), thereby promoting a prolonged contractile state.

This compound, acting as a competitive antagonist, is presumed to bind to the M3 muscarinic receptor, thereby preventing acetylcholine from binding and initiating this signaling cascade. This blockade of the muscarinic receptor is the molecular basis for its spasmolytic effect, leading to the relaxation of smooth muscle.

Caption: Presumed signaling pathway of this compound's spasmolytic action.

Data Presentation

Despite the qualitative description of this compound's spasmolytic and atropine-like effects, a thorough review of the available scientific literature did not yield specific quantitative data such as EC50 or IC50 values for its spasmolytic activity. The following tables are structured to present the type of quantitative data typically generated in pharmacological studies of spasmolytics. In the absence of numerical values for this compound, these tables are populated with descriptive information based on the current qualitative understanding.

Table 1: Spasmolytic Activity of this compound Alkaloids

| Alkaloid | Experimental Model | Agonist | Potency (IC50/EC50) | Efficacy (% Inhibition) | Type of Antagonism | Reference |

| This compound | Isolated Rat Ileum | Acetylcholine | Not Reported | Not Reported | Competitive (Atropine-like) | [1] |

Table 2: Comparative Spasmolytic Activity

| Compound | Target | IC50/EC50 | Reference |

| This compound | Muscarinic Receptors | Not Reported | [1] |

| Atropine | Muscarinic Receptors | Varies by tissue and agonist | Standard pharmacological texts |

Experimental Protocols

The evaluation of the spasmolytic activity of compounds like this compound is typically conducted using in vitro isolated organ bath experiments. The following is a detailed, generalized protocol based on standard pharmacological procedures for assessing the spasmolytic effect of a test compound on isolated intestinal smooth muscle.

Protocol: Assessment of Spasmolytic Activity on Isolated Rat Ileum

1. Animals and Tissue Preparation:

-

Male Wistar rats (200-250 g) are used.

-

The animals are euthanized by cervical dislocation.

-

The abdomen is opened, and a segment of the ileum is carefully excised and placed in a petri dish containing Tyrode's solution at 37°C.

-

The ileal segment is gently cleaned of its contents and mesenteric attachments.

-

A 2-3 cm piece of the ileum is then prepared for mounting in the organ bath.

2. Organ Bath Setup:

-

The isolated ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).

-

One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of 1 g, with the Tyrode's solution being replaced every 15 minutes.

3. Experimental Procedure:

-

Induction of Contraction: A submaximal concentration of acetylcholine (e.g., 1 µM) is added to the organ bath to induce a stable contraction.

-

Application of Test Compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The relaxant effect is recorded as a percentage of the initial acetylcholine-induced contraction.

-

Determination of Antagonistic Activity:

-

A cumulative concentration-response curve for acetylcholine is first established.

-

The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.

-

A rightward shift in the concentration-response curve of acetylcholine in the presence of this compound, without a change in the maximum response, would indicate competitive antagonism.

-

4. Data Analysis:

-

The relaxant effects are expressed as a percentage of the inhibition of the acetylcholine-induced contraction.

-

IC50 values (the concentration of the antagonist that produces 50% of its maximal inhibitory effect) can be calculated from the concentration-response curves using non-linear regression analysis.

-

For competitive antagonism, a Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of the agonist.

Caption: Experimental workflow for assessing spasmolytic activity.

Conclusion

This compound alkaloids exhibit promising spasmolytic properties with a mechanism of action consistent with atropine-like competitive antagonism of muscarinic acetylcholine receptors. While qualitative evidence strongly supports this, there is a notable absence of publicly available quantitative data to fully characterize the potency and efficacy of these compounds. The detailed experimental protocol provided in this guide offers a standardized approach for future studies to generate the necessary quantitative data, such as IC50 and pA2 values. Such data are crucial for a comprehensive evaluation of the therapeutic potential of this compound alkaloids as novel antispasmodic agents. Further research is warranted to isolate and characterize other potentially active alkaloids from Strychnos usambarensis and to conduct rigorous pharmacological and toxicological assessments. This will be essential for advancing our understanding and potentially translating these natural compounds into clinically useful drugs for the treatment of disorders characterized by smooth muscle spasms.

References

Unveiling the Therapeutic Potential of Usambarensine (C29H28N4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usambarensine, a bis-indole alkaloid with the molecular formula C29H28N4, is a natural compound isolated from the roots of the African plant Strychnos usambarensis. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanism of action, biological activities, and potential as a therapeutic agent. Through a comprehensive review of existing literature, this document details the experimental protocols used to elucidate its cytotoxic, antiprotozoal, and DNA intercalating properties. Quantitative data are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a complex bis-indole alkaloid, has emerged as a compound of significant interest due to its diverse and potent biological activities. Structurally, it belongs to the Strychnos family of alkaloids, known for their complex architectures and profound physiological effects. Initial studies have demonstrated its efficacy against various cancer cell lines and protozoan parasites, suggesting a broad spectrum of potential therapeutic applications.

The primary mechanism of action identified for this compound is its ability to intercalate into DNA. This interaction with the genetic material disrupts essential cellular processes, ultimately leading to programmed cell death, or apoptosis, in cancer cells. This guide will delve into the experimental evidence supporting this mechanism and explore the downstream cellular consequences of this compound treatment.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H28N4 | |

| Molecular Weight | 432.57 g/mol | |

| Class | Bis-indole Alkaloid | |

| Source | Strychnos usambarensis |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic and antiprotozoal effects being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines, most notably the human promyelocytic leukemia cell line, HL-60. Its primary mode of inducing cell death is through the initiation of apoptosis.

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| HL-60 (Human Leukemia) | Cytotoxicity Assay | Cell Viability | Data not available |

Note: While the cytotoxic effects on HL-60 cells are well-documented, specific IC50 values for this compound are not consistently reported in the reviewed literature. Further standardized testing is required to establish a definitive value.

Antiprotozoal Activity

This compound has shown potent activity against the protozoan parasites Entamoeba histolytica and Plasmodium falciparum, the causative agents of amoebiasis and malaria, respectively.

| Organism | Strain | Assay | IC50 (µg/mL) | Reference |

| Entamoeba histolytica | N/A | In vitro | Data not available | |

| Plasmodium falciparum | N/A | In vitro | Data not available |

Note: Specific IC50 values for this compound against these protozoa are mentioned in the literature but require further consolidation from various sources for a comprehensive comparison.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

The central mechanism underpinning the biological activity of this compound is its function as a DNA intercalating agent. This leads to the induction of apoptosis, particularly in cancer cells.

DNA Intercalation

This compound inserts itself between the base pairs of the DNA double helix, causing a structural distortion. This has been confirmed through various biophysical techniques.

Apoptosis Induction in HL-60 Cells

The DNA damage caused by this compound intercalation triggers the intrinsic apoptotic pathway in HL-60 leukemia cells. This is characterized by a series of well-defined cellular events.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound.

DNA Intercalation Assays

5.1.1. Spectroscopic Titrations (UV-Vis, Circular Dichroism)

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ct-DNA) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

UV-Vis Titration:

-

Maintain a constant concentration of this compound in a quartz cuvette.

-

Incrementally add aliquots of the ct-DNA stock solution.

-

Record the UV-Vis absorption spectrum after each addition.

-

Monitor for hypochromism (decrease in absorbance) and bathochromic shift (red shift) in the characteristic absorption bands of this compound, which are indicative of intercalation.

-

-

Circular Dichroism (CD) Titration:

-

Maintain a constant concentration of ct-DNA in a CD cuvette.

-

Incrementally add aliquots of the this compound stock solution.

-

Record the CD spectrum in the 200-400 nm range after each addition.

-

Observe changes in the intrinsic CD signal of DNA and the appearance of an induced CD signal for the bound ligand, which provides information about the binding mode.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment: Treat HL-60 cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1). An increase in the sub-G1 population is indicative of apoptosis.

Caspase Activity Assay (DEVD-pNA Substrate)

-

Cell Lysis: Treat HL-60 cells with this compound, harvest, and lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Assay:

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the colorimetric substrate Ac-DEVD-pNA.

-

Incubate at 37°C and monitor the release of p-nitroaniline (pNA) by measuring the absorbance at 405 nm over time.

-

-

Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control. An enhanced proteolytic activity of DEVD-caspases is a hallmark of apoptosis.

Structure-Activity Relationship (SAR)

Preliminary studies on this compound derivatives have provided some insights into the structural features crucial for its biological activity. However, a comprehensive quantitative SAR study is still needed.

| Compound | Modification | Cytotoxic Activity (HL-60) | Antiprotozoal Activity (E. histolytica) | Antiprotozoal Activity (P. falciparum) |

| This compound | Parent Compound | +++ | +++ | ++ |

| Derivative A | [Specify Modification] | [+/-] | [+/-] | [+/-] |

An In-depth Technical Guide to the Bis-indole Structure of Usambarensine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bis-indole alkaloid Usambarensine, focusing on its chemical structure, biological activities, and underlying mechanisms of action. The information is curated to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Structure and Properties

This compound is a naturally occurring bis-indole alkaloid isolated from the roots of the African plant Strychnos usambarensis.[1][2] Its core chemical structure is characterized by the fusion of two indole moieties, classifying it as a complex alkaloid. The chemical formula for this compound is C29H28N4.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably its potent antiprotozoal and cytotoxic effects.[1][3] The following table summarizes the available quantitative data on its bioactivity.

| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |

| Antiamoebic | Entamoeba histolytica | 4.8 | Wright et al., 1991 |

| Antiplasmodial | Plasmodium falciparum (K1, chloroquine-resistant) | 2.9 | Wright et al., 1991 |

| Cytotoxicity | Human promyelocytic leukemia (HL-60) | Not explicitly stated, but induces apoptosis | Frédérich et al., 2001 |

Note: While the cytotoxicity of this compound against HL-60 cells has been established, a precise IC50 value was not found in the reviewed literature. The primary reported effect is the induction of apoptosis.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

The primary mechanism of action for this compound's cytotoxic effects is its ability to function as a DNA intercalating agent.[1] This interaction with DNA is believed to be the initial trigger for a cascade of cellular events culminating in programmed cell death, or apoptosis.

DNA Intercalation

This compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the initiation of apoptosis.[1]

Induction of Apoptosis in HL-60 Cells

In human promyelocytic leukemia (HL-60) cells, this compound treatment leads to the characteristic hallmarks of apoptosis. This includes cell cycle arrest, DNA fragmentation, and the activation of key executioner enzymes in the apoptotic pathway.[1]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in HL-60 cells.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Studies have shown that this compound treatment of HL-60 cells results in the enhanced proteolytic activity of DEVD-caspases, which are key executioners of apoptosis, such as Caspase-3 and Caspase-7.[1] This activation is a downstream event following the initial DNA damage signal caused by intercalation.

Experimental Protocols

This section provides an overview of the methodologies that have been cited for the study of this compound.

Isolation of this compound from Strychnos usambarensis

A general protocol for the isolation of alkaloids from Strychnos species involves the following steps:

-

Extraction: The dried and powdered root bark of S. usambarensis is subjected to extraction with a solvent such as methanol.

-

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components.

-

Chromatography: The enriched alkaloid fraction is further purified using chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The bis-indole structure of this compound has been elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the overall three-dimensional structure of the molecule.

In Vitro Bioactivity Assays

The activity against E. histolytica is typically determined using a microdilution assay. Trophozoites of the parasite are incubated with varying concentrations of this compound, and the 50% inhibitory concentration (IC50) is determined by assessing parasite viability after a set incubation period, often using a dye exclusion method or by microscopic observation.

The antiplasmodial activity is commonly assessed using a radioisotopic or fluorescence-based assay. Cultures of P. falciparum are incubated with different concentrations of this compound. The inhibition of parasite growth is quantified by measuring the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye to determine parasite density. The IC50 value is then calculated.

-

Cell Viability Assay: The cytotoxic effect on HL-60 cells can be determined using assays such as the MTT or XTT assay, which measure mitochondrial activity as an indicator of cell viability.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

DNA Fragmentation Analysis: Agarose gel electrophoresis of DNA extracted from treated cells is used to visualize the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.

-

Caspase Activity Assay: The activity of specific caspases (e.g., DEVD-caspases) is measured using fluorogenic or colorimetric substrates. The cleavage of the substrate by activated caspases in cell lysates results in a detectable signal that is proportional to caspase activity.

-

UV-Visible Spectroscopy: The binding of this compound to DNA can be monitored by changes in its UV-visible absorption spectrum upon titration with DNA.

-

Circular and Linear Dichroism: These techniques provide information about the conformational changes in DNA upon binding of this compound and can help to confirm an intercalative binding mode.

-

Viscometry: An increase in the viscosity of a DNA solution upon the addition of a compound is indicative of DNA lengthening, a hallmark of intercalation.

Structure-Activity Relationships and Future Directions

Limited information is available on the detailed structure-activity relationships of this compound. However, studies on related bis-indole alkaloids suggest that modifications to the indole rings and the linker between them can significantly impact biological activity.

Future research should focus on:

-

Synthesizing and evaluating a library of this compound analogs to establish clear structure-activity relationships.

-

Elucidating the precise molecular interactions between this compound and the DNA helix through techniques like X-ray crystallography or high-resolution NMR.

-

Further investigating the downstream signaling pathways activated by this compound-induced DNA damage to identify other potential therapeutic targets.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives. The potent biological activities, coupled with a defined mechanism of action, make it an intriguing lead compound for further investigation in the development of novel antiprotozoal and anticancer agents.

References

- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Usambarensine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the preliminary bioactivity data for this compound, with a focus on its cytotoxic and antiprotozoal effects. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its known mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound against various cell lines and protozoan parasites.

| Target Cell Line | Activity | IC50 Value | Reference |

| Human HL-60 Leukemia Cells | Cytotoxicity | Not explicitly stated in the provided search results. Further research is needed to quantify this value. | [1] |

| B16 Melanoma Cells | Cytotoxicity | Not explicitly stated in the provided search results. The source indicates high toxicity, but a specific IC50 is not provided. | [1] |

| Protozoan Parasite | Activity | IC50 Value | Reference |

| Entamoeba histolytica | Antiamoebic | Not explicitly stated in the provided search results. The source indicates potent activity, but a specific IC50 is not provided. | [1] |

| Giardia lamblia | Antigardial | Not explicitly stated in the provided search results. | [1] |

| Plasmodium falciparum | Antimalarial | Not explicitly stated in the provided search results. | [1] |

Mechanism of Action: DNA Intercalation and Apoptosis Induction

A primary mechanism of action for this compound is its function as a DNA intercalating agent.[1] This interaction with DNA is believed to be a key contributor to its cytotoxic effects. In human HL-60 leukemia cells, this compound has been shown to induce apoptosis.[1] This programmed cell death is characterized by DNA fragmentation and the activation of DEVD-caspases, key executioner enzymes in the apoptotic cascade.[1] Notably, this compound's mechanism differs from some related compounds as it does not interfere with the catalytic activity of topoisomerase II.[1]

Signaling Pathway of this compound-Induced Apoptosis in HL-60 Cells

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in HL-60 cells based on the available evidence.

Caption: Proposed pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., HL-60, B16 melanoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Intercalation Assay (UV-Visible Spectroscopy)

Objective: To investigate the binding interaction between this compound and DNA.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound and a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

-

Spectroscopic Titration:

-

Record the UV-Vis absorption spectrum of the this compound solution alone.

-

Incrementally add small aliquots of the ctDNA solution to the this compound solution.

-

After each addition, allow the mixture to equilibrate and then record the UV-Vis spectrum.

-

-

Data Analysis:

-

Observe changes in the absorption spectrum of this compound upon the addition of DNA. A bathochromic (red) shift and hypochromism (decreased absorbance) are indicative of intercalation.

-

Analyze the spectral data to determine the binding constant (K_b) and the number of binding sites (n) using appropriate models, such as the Scatchard equation.

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-